(Z)-Non-5-en-3-yn-2-one
Description
(Z)-Non-5-en-3-yn-2-one is an unsaturated ketone featuring a nine-carbon chain with a conjugated triple bond (C3–C4) and a Z-configuration double bond (C5–C6). Its IUPAC name reflects the ketone at position 2, the triple bond (yn) at position 3, and the double bond (en) at position 5. This compound’s unique structure—combining sp² (ketone), sp (triple bond), and sp² (Z-alkene) hybridization—imparts distinct reactivity and physicochemical properties.
Properties
CAS No. |
116428-94-5 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(Z)-non-5-en-3-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h5-6H,3-4H2,1-2H3/b6-5- |
InChI Key |
FYWWEVCNAWLOGD-WAYWQWQTSA-N |
SMILES |
CCCC=CC#CC(=O)C |
Isomeric SMILES |
CCC/C=C\C#CC(=O)C |
Canonical SMILES |
CCCC=CC#CC(=O)C |
Synonyms |
5-Nonen-3-yn-2-one, (Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
(Z)-Oct-5-en-2-one (C₈H₁₄O)
This shorter-chain analogue lacks the triple bond but shares a Z-configured double bond (C5–C6) and ketone at position 2. The absence of the triple bond simplifies its reactivity profile, making it less prone to polymerization or addition reactions compared to (Z)-Non-5-en-3-yn-2-one. Both compounds are enones, but the triple bond in the target compound introduces additional conjugation and strain .
1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone
This cathinone derivative shares a ketone group but incorporates aromatic and heterocyclic moieties. Unlike this compound, it lacks unsaturated carbon-carbon bonds, resulting in divergent electronic properties and biological interactions .
Physicochemical Properties
The triple bond in this compound increases its molecular rigidity and reactivity, leading to a higher predicted boiling point compared to (Z)-oct-5-en-2-one. The latter’s shorter chain and lack of a triple bond enhance volatility, making it suitable for fragrance applications .
Spectroscopic and Analytical Characterization
Both compounds require advanced techniques for structural elucidation:
- IR Spectroscopy: The triple bond in this compound shows a sharp absorption ~2200 cm⁻¹ (C≡C stretch), absent in (Z)-oct-5-en-2-one .
- NMR : The Z-alkene in both compounds generates distinct coupling patterns (³J ~10–12 Hz for Z-configuration). The target compound’s sp-hybridized carbons (C3–C4) resonate at δ 70–100 ppm in ¹³C NMR .
- Mass Spectrometry: High-resolution MS (HRMS) differentiates their molecular formulas, with this compound exhibiting a higher exact mass (136.0888 vs. 126.1045) .
Research Findings and Gaps
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